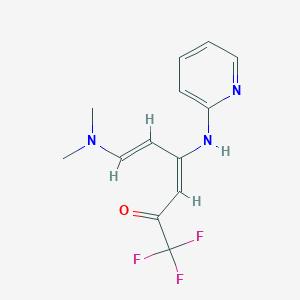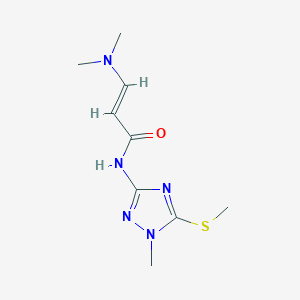
4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine (4-CPT-1-Me) is a small organic molecule with a wide range of uses in scientific research. It is commonly used as a fluorescent probe and a molecular beacon, and it has been studied for its potential applications in drug delivery, imaging, and sensing.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Research on derivatives of 1,2,4-triazole, similar to "4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine," has revealed insights into their structural and chemical properties. For instance, Velavan et al. (1997) studied the structures of two 1,2,4-triazole derivatives, highlighting their nearly planar molecular structure and the presence of N-H...N hydrogen bonds which stabilize their crystalline form (Velavan, Sivakumar, Fun, Pathak, Jain, & Singh, 1997).
Synthesis of Novel Compounds
El-Agrody et al. (2001) demonstrated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones via the reaction of related precursors, which showcases the potential for creating new compounds with varied biological activities (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Antimicrobial and Antibacterial Activities
Some studies have focused on the antimicrobial and antibacterial potential of triazole derivatives. For example, Shehta, Abdel Hamid (2019) explored the cyclization of specific diamino pyrimidines, resulting in new series of pyrimidine heterocycles tested for antibacterial activity against various bacteria (Shehta & Abdel Hamid, 2019).
Corrosion Inhibition
Bentiss et al. (2007) investigated the efficacy of 4H-triazole derivatives in corrosion inhibition for mild steel in hydrochloric acid, demonstrating the potential industrial application of such compounds (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-11-3-1-10(2-4-11)12-5-6-16-13(18-12)7-19-9-15-8-17-19/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSZVOOWUGJINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)
![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)
![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)
![4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide](/img/structure/B3035612.png)
![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)
![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)
![7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035617.png)
![6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035618.png)

![(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035621.png)